DisodiuM Phenyl Phosphate Hydrate

Description

Significance in Contemporary Chemical Sciences

The primary significance of Disodium (B8443419) Phenyl Phosphate (B84403) Hydrate (B1144303) in modern chemical sciences lies in its role as a substrate for a wide range of enzymes, most notably phosphatases. researchgate.netnih.gov Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate esters, a fundamental process in numerous biological pathways. The phenyl phosphate moiety of the compound provides a readily cleavable substrate for these enzymes, releasing phenol (B47542) and inorganic phosphate. The production of phenol can be monitored spectrophotometrically, allowing for a continuous and direct assay of phosphatase activity. nih.gov This application is critical in clinical diagnostics and in fundamental research aimed at understanding enzyme kinetics and mechanisms. pubcompare.ainih.govnih.gov

Beyond its use in enzymatic assays, Disodium Phenyl Phosphate Hydrate is employed in analytical studies for the determination of phenyl phosphate itself, based on its indirect perturbation effect on oscillating systems. chemicalbook.com It also serves as a precursor in the synthesis of other organophosphorus compounds and is utilized in the preparation of buffers and in research involving phosphate-based chemical analyses. pubcompare.aiacs.org Its high purity and solubility in water make it a reliable and consistent reagent for these applications. pubcompare.aisrlchem.com

Historical Context of Research on Aryl Phosphates

The study of organophosphorus compounds, including aryl phosphates, has a rich history dating back to the 19th century. The synthesis of triethyl phosphate in 1848 and tetraethyl pyrophosphate in 1854 marked early milestones in this field. mdpi.com Research into aryl phosphate esters gained momentum due to their utility as plasticizers and gasoline additives. google.com Early production methods often involved long reaction times and yielded impure products. google.com

The development of improved synthetic methods, such as the use of catalysts like magnesium chloride, significantly enhanced the efficiency and yield of aryl phosphate ester production. google.com The investigation into the hydrolysis of various aryl phosphates by human acid phosphatases in the mid-20th century further highlighted the biochemical significance of these compounds. nih.gov These foundational studies paved the way for the contemporary use of specific aryl phosphates, like this compound, as tools to probe enzyme function and for various analytical applications. The ongoing research into the environmental presence and toxicological profiles of some aryl-phosphate flame retardants continues to drive interest in the broader class of these compounds. researchgate.nettandfonline.com

Scope and Objectives of Current Research Endeavors

Current research involving this compound is multifaceted, reflecting its broad applicability. A primary focus remains on its use as a substrate for detecting and characterizing phosphatase activity in various biological systems. researchgate.netnih.gov This includes the development of more sensitive and high-throughput assay methods for applications in diagnostics and drug discovery. thermofisher.com

Researchers are also exploring the role of the phosphate group in enzymatic reactions by studying the binding and turnover of truncated substrates, with the aim of understanding how the phosphodianion group influences reaction energetics. nih.gov Furthermore, the compound is being utilized in the development of novel analytical techniques. For instance, it has been used in studies for the detection of enzymatic activity using magnetic resonance imaging (MRI) contrast agents. sigmaaldrich.com

Another area of investigation involves the synthesis and characterization of new organophosphorus phenyl phosphates and the evaluation of their interactions with biological molecules like proteins and their potential antimicrobial properties. acs.org The physical properties of solutions containing this compound, such as in scintillating cocktail mixtures, are also a subject of study. sigmaaldrich.com As a well-defined and readily available chemical, this compound continues to be an indispensable tool for researchers pushing the boundaries of chemical and biological sciences.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Na₂O₄P · 2H₂O | ottokemi.comsigmaaldrich.com |

| Molecular Weight | 254.09 g/mol | ottokemi.comsigmaaldrich.com |

| Appearance | White crystalline powder | srlchem.com |

| Solubility in Water | Soluble | pubcompare.ai |

| pH (10% aq. solution) | 9.0 - 11.0 | srlchem.com |

| Water Content (Karl Fischer) | ~15% | srlchem.com |

Supplier Specifications for High Purity Disodium Phenyl Phosphate Dihydrate

| Parameter | Specification | Source |

| Assay | min. 98% | srlchem.com |

| Chloride (Cl) | max. 0.01% | srlchem.com |

| Iron (Fe) | max. 0.0005% | srlchem.com |

| Heavy Metals (as Pb) | max. 0.0002% | srlchem.com |

| Free Phenol | max. 0.002% | srlchem.com |

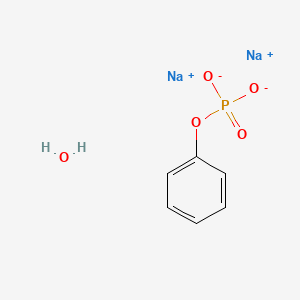

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;phenyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P.2Na.H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXRAGHWHMEVOR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Techniques for Disodium Phenyl Phosphate Hydrate

Established Synthetic Pathways

The preparation of disodium (B8443419) phenyl phosphate (B84403) hydrate (B1144303) can be achieved through several synthetic routes, primarily involving the phosphorylation of phenol (B47542) or its derivatives. These methods can be broadly categorized into chemical and enzymatic approaches.

Reaction-Based Synthesis Approaches

Chemical synthesis remains the most common approach for producing disodium phenyl phosphate. Key methods include:

Reaction of Phenol with Phosphorus Oxychloride: A prevalent method for creating aryl phosphate esters involves the reaction of phenol with phosphorus oxychloride (POCl₃) google.comgoogle.comgoogle.comsioc-journal.cnchemicalbook.com. This reaction typically proceeds by the stepwise substitution of the chlorine atoms in POCl₃ with phenoxy groups. The initial reaction often yields phenyl dichlorophosphate (B8581778) (C₆H₅OP(O)Cl₂) chemicalbook.com. Subsequent hydrolysis and neutralization with a sodium base, such as sodium hydroxide (B78521), leads to the formation of disodium phenyl phosphate. The reaction of sodium phenolate (B1203915) with phosphorus oxychloride has also been explored for the synthesis of related compounds like triphenyl phosphate and can be adapted for this purpose sioc-journal.cn.

Phosphorylation using Dialkyl Chlorophosphates: An alternative pathway involves the reaction of phenol with a dialkyl chlorophosphate, such as diethyl chlorophosphate, in the presence of a base. This forms a dialkyl phenyl phosphate intermediate. The alkyl groups are subsequently removed through a dealkylation reaction, which can be followed by hydrolysis to yield phenylphosphoric acid. Finally, treatment with sodium hydroxide affords the desired disodium phenyl phosphate google.com. This multi-step approach offers a high degree of control over the reaction.

Enzymatic Synthesis: A biocatalytic approach utilizes the enzyme phenylphosphate synthase. This enzyme facilitates the phosphorylation of phenol using adenosine (B11128) triphosphate (ATP) as the phosphate donor, yielding phenylphosphate, adenosine monophosphate (AMP), and inorganic phosphate nih.gov. While offering high specificity, this method is typically employed for smaller-scale research applications.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of disodium phenyl phosphate hydrate necessitates careful control over reaction parameters. Key considerations include:

Stoichiometry and Reactant Addition: The molar ratio of phenol to the phosphorylating agent is a critical factor. An excess of the phosphorylating agent can lead to the formation of undesired byproducts, such as triphenyl phosphate. The controlled, often dropwise, addition of reactants helps to manage the reaction exotherm and improve selectivity chemicalbook.com.

Temperature and Reaction Time: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. For instance, in the reaction of phenol with POCl₃, the temperature is typically maintained between 70-90°C for several hours chemicalbook.com. Optimization studies for related phosphate ester syntheses have demonstrated that adjusting the temperature and reaction time can significantly impact the polymerization degree and solubility of the final product nih.gov.

Catalyst: The use of a catalyst can accelerate the reaction. For the synthesis of phenyl phosphorodichloridates, catalysts such as aluminum chloride or metallic aluminum have been shown to be effective google.com. The choice and concentration of the catalyst must be carefully selected to avoid unwanted side reactions.

Solvent and pH: The reaction is typically carried out in a suitable inert solvent. The pH of the reaction mixture, particularly during the hydrolysis and neutralization steps, is crucial for obtaining the desired disodium salt.

Table 1: Example of Reaction Condition Optimization for Polyphosphate Synthesis nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Molar Ratio (P:N) | 1.5:1 | 1.6:1 | 1.7:1 |

| Temperature (°C) | 130 | 140 | 180 |

| Time (min) | 30 | 45 | 60 |

This table illustrates the types of parameters that are optimized in phosphate synthesis to achieve desired product characteristics.

Purification and Isolation Protocols

Obtaining high-purity this compound is essential for its application in sensitive analytical and research settings.

Advanced Purification Methods for Research Applications

Following the initial synthesis, the crude product undergoes purification to remove unreacted starting materials, byproducts, and inorganic salts.

Recrystallization: A common and effective method for purifying solid compounds like this compound involves recrystallization. A typical procedure includes dissolving the crude product in a minimal amount of a suitable solvent, such as methanol, followed by filtration to remove insoluble impurities. The purified product is then precipitated by adding a less polar solvent, for example, diethyl ether. The resulting solid is washed and dried under vacuum rsc.org.

Chromatographic Techniques: For achieving very high purity, chromatographic methods can be employed. Column chromatography is a standard technique for separating the desired product from closely related impurities google.com.

Advanced Extraction and Adsorption Techniques: For structurally related organophosphate compounds, more advanced purification techniques have been explored. These include supercritical fluid extraction, which utilizes supercritical carbon dioxide to selectively remove impurities researchgate.net. Adsorption using materials like activated carbon or electrospun carbon nanofibers can also be effective in removing trace organic impurities nih.govresearchgate.net.

Analytical Verification of Synthetic Products

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the P-O-C and P=O bonds nih.gov.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities.

Gas Chromatography (GC): GC can be used for the analysis of volatile impurities or derivatives of the compound epa.gov.

Titration and Other Methods:

Acid-Base Titration: The purity of the disodium salt can be determined by neutralization titration lobachemie.com.

Karl Fischer Titration: This method is specifically used to determine the water content of the hydrate ottokemi.com.

Table 2: Typical Analytical Specifications for Disodium Phenyl Phosphate Dihydrate

| Analysis | Specification | Reference |

| Appearance | White to off-white crystalline powder | ottokemi.com |

| Purity (Titration) | ≥ 98.0% | tcichemicals.com |

| Water Content (Karl Fischer) | 11.0 - 17.0% | ottokemi.com |

| Free Phenol | ≤ 0.1% | lobachemie.com |

Structural Elucidation and Spectroscopic Characterization of Disodium Phenyl Phosphate Hydrate

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides a powerful, non-destructive means to probe the molecular structure of Disodium (B8443419) Phenyl Phosphate (B84403) Hydrate (B1144303). By analyzing the characteristic vibrational modes of its functional groups, detailed information about its composition and bonding can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The Fourier-Transform Infrared (FT-IR) spectrum of solid disodium phenyl phosphate hydrate offers a wealth of information regarding its functional groups and their local environment. The experimental FT-IR spectrum is characterized by a series of distinct absorption bands corresponding to the vibrational modes of the phenyl ring, the phosphate group, and associated water molecules of hydration. researchgate.net

A study by Anto et al. (2010) recorded the FT-IR spectrum of disodium phenyl phosphate and performed theoretical calculations to assign the observed vibrational bands. researchgate.net The assignments for the key vibrational modes are summarized in the table below. The presence of water of hydration is typically indicated by broad absorptions in the O-H stretching region, generally around 3400 cm⁻¹. The various C-H, C-C, and P-O vibrations provide a detailed fingerprint of the molecule.

Table 1: Experimental and Theoretical FT-IR Spectral Data and Assignments for Disodium Phenyl Phosphate. researchgate.net

| Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |

| 3069 | 3070 | C-H stretch |

| 1591 | 1590 | C-C stretch |

| 1490 | 1492 | C-C stretch |

| 1206 | 1205 | C-H in-plane bend |

| 1162 | 1160 | P=O stretch |

| 998 | 1000 | P-O-C symmetric stretch |

| 768 | 770 | C-H out-of-plane bend |

Note: The theoretical values were calculated using the Hartree-Fock/6-31G basis set.*

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FT-IR data, the Fourier-Transform Raman (FT-Raman) spectrum provides information on the non-polar vibrations within the this compound molecule. The FT-Raman spectrum is particularly useful for observing vibrations of the phenyl ring and the phosphate group.

The work by Anto et al. (2010) also includes a detailed analysis of the FT-Raman spectrum. researchgate.net The experimental and theoretically calculated Raman shifts are presented in the table below. The strong Raman scattering from the phenyl ring vibrations, such as the ring breathing mode, are characteristic features of the spectrum.

Table 2: Experimental and Theoretical FT-Raman Spectral Data and Assignments for Disodium Phenyl Phosphate. researchgate.net

| Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |

| 3071 | 3072 | C-H stretch |

| 1593 | 1592 | C-C stretch |

| 1002 | 1003 | Phenyl ring breathing |

| 1163 | 1161 | P=O stretch |

| 995 | 996 | P-O-C symmetric stretch |

| 675 | 676 | C-C-C in-plane bend |

Note: The theoretical values were calculated using the Hartree-Fock/6-31G basis set.*

Surface-Enhanced Raman Scattering (SERS) Applications in Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. In the context of disodium phenyl phosphate, SERS can provide insights into its interaction with metallic substrates, which is relevant for applications in areas like biosensing and catalysis.

A SERS study of disodium phenyl phosphate was conducted by recording its spectrum in a silver colloid. researchgate.net The observed SERS spectrum showed significant enhancement of the Raman signals, allowing for the detection of the molecule at low concentrations. The analysis of the SERS spectrum revealed that the molecule adsorbs onto the silver surface with the benzene (B151609) ring in a tilted orientation. researchgate.net The presence of vibrations from both the phenyl ring and the phosphate group in the SERS spectrum indicates that both moieties interact with the silver surface. researchgate.net This orientation is crucial for understanding the interfacial behavior of the molecule.

Advanced Crystallographic Analysis

While vibrational spectroscopy provides valuable information about the molecular structure, a complete understanding requires knowledge of the three-dimensional arrangement of atoms in the solid state. This is achieved through crystallographic techniques, primarily X-ray diffraction.

X-ray Diffraction Studies of Hydration States and Crystal Packing

A thorough search of the existing scientific literature, including the Cambridge Structural Database, did not yield any published experimental single-crystal X-ray diffraction data for any hydrated form of disodium phenyl phosphate. Consequently, detailed experimental information on its crystal system, space group, unit cell dimensions, and the precise arrangement of molecules and water of hydration in the crystal lattice is not available at this time.

Commercial suppliers often list a dihydrate form of disodium phenyl phosphate with the CAS number 66778-08-3. chemicalbook.comlobachemie.comguidechem.com However, the crystallographic data for this specific hydrate has not been reported in the peer-reviewed literature.

In the absence of experimental data, computational methods can provide a theoretical model of the molecule's geometry. The study by Anto et al. (2010) includes an optimized geometry of the phenyl phosphate disodium salt calculated using the Hartree-Fock/6-31G* basis set. researchgate.net This computationally derived structure represents the molecule in its minimum energy conformation in the gas phase.

Correlation of Spectroscopic Data with Crystal Structures

Due to the lack of experimental crystallographic data for this compound, a direct correlation of the FT-IR and FT-Raman spectra with a determined crystal structure is not possible. However, a strong correlation exists between the observed vibrational spectra and the computationally optimized molecular structure.

The theoretical vibrational frequencies calculated from the optimized geometry of disodium phenyl phosphate show good agreement with the experimental FT-IR and FT-Raman data. researchgate.net This agreement suggests that the computationally derived structure is a reasonable representation of the molecular conformation. The vibrational assignments based on these calculations allow for a detailed understanding of the origin of each peak in the experimental spectra, linking them to specific stretching and bending modes of the phenyl ring and the phosphate group. For instance, the calculated P=O stretching frequency aligns well with the strong band observed in both the FT-IR and FT-Raman spectra, confirming the double-bond character of this group in the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. For this compound, NMR studies, particularly focusing on the phosphorus-31, proton, and carbon-13 nuclei, are instrumental in confirming its molecular structure and understanding the conformational behavior of the phenyl group.

Phosphorus-31 NMR Studies for Phosphate Environment

Phosphorus-31 (³¹P) NMR spectroscopy is highly specific to the chemical environment of the phosphorus atom within the phosphate group. huji.ac.il Since ³¹P is the most abundant isotope of phosphorus and is NMR active, it can be directly observed to provide valuable structural insights. libretexts.org

In a typical analysis, the chemical shift (δ) of the ³¹P nucleus is measured relative to a standard, commonly phosphoric acid. libretexts.org The electronic environment surrounding the phosphorus atom, influenced by the phenyl ester linkage and the ionic nature of the sodium salts, dictates the precise chemical shift. For organic phosphates, these shifts are characteristic and fall within a well-defined range. huji.ac.il

In the case of Disodium Phenyl Phosphate, the ³¹P NMR spectrum is expected to show a single resonance, indicating the presence of a single type of phosphorus environment. This is consistent with the structure of a monophenyl ester of phosphoric acid. The spectrum is usually acquired with proton (¹H) decoupling to simplify the signal by removing spin-spin couplings with neighboring protons, resulting in a sharp singlet. huji.ac.il The specific chemical shift provides confirmation of the phosphate ester structure.

Table 1: Representative ³¹P NMR Data for Phosphate Compounds

| Compound/Phosphate Type | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|

| Phosphoric Acid (Reference) | 0 |

| Organic Phosphates | -20 to +20 |

| Phosphate Monoesters | 1 to 5 |

| Phosphate Diesters | -2 to 2 |

Note: Chemical shifts can vary based on solvent, pH, and temperature. Data is illustrative.

Proton and Carbon NMR for Phenyl Group Conformation

¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the phenyl group and its attachment to the phosphate moiety.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons of the phenyl group. Due to the symmetry of the phenyl ring, distinct patterns of signals are observed. The protons on the ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the phosphate group.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Disodium Phenyl Phosphate, distinct signals are expected for the different carbon atoms in the phenyl ring. The carbon atom directly bonded to the phosphate oxygen (ipso-carbon) will have a characteristic chemical shift, and its signal may be split into a doublet due to coupling with the phosphorus-31 nucleus (J-coupling). The other aromatic carbons will also show distinct resonances, confirming the structure of the phenyl group. PubChem provides spectral information including ¹H NMR and ¹³C NMR data for Disodium Phenyl Phosphate. nih.gov ChemicalBook also provides access to the ¹³C NMR spectrum for phenyl phosphate disodium salt. chemicalbook.com

Table 2: Representative ¹H and ¹³C NMR Data for Disodium Phenyl Phosphate

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | J-Coupling (Hz) |

|---|---|---|---|---|

| ¹H | Aromatic | ~7.0 - 7.4 | Multiplet | - |

| ¹³C | C-O (ipso) | ~150 | Doublet | ~5-10 (²JCP) |

| ¹³C | C-C (ortho) | ~120 | Singlet | - |

| ¹³C | C-C (meta) | ~130 | Singlet | - |

| ¹³C | C-C (para) | ~125 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The combined analysis of ³¹P, ¹H, and ¹³C NMR data provides a comprehensive structural confirmation of this compound, detailing the phosphate environment and the conformation of the phenyl group.

Computational Chemistry and Theoretical Modeling of Disodium Phenyl Phosphate Hydrate Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For Disodium (B8443419) Phenyl Phosphate (B84403) Hydrate (B1144303), these methods, particularly ab initio and Density Functional Theory (DFT), are invaluable for elucidating its geometry and electronic characteristics.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Ab initio and DFT methods are used to predict the optimized geometry and electronic properties of molecules. Studies on phenyl phosphate and related organophosphorus compounds provide a framework for understanding Disodium Phenyl Phosphate Hydrate. researchgate.netstthomas.ac.in Calculations at the Hartree-Fock (HF) level of theory with basis sets like 6-31G* are used to determine the stable conformation of the molecule. stthomas.ac.in The optimized geometry reveals key bond lengths and angles, which are crucial for understanding its reactivity and interactions. For instance, DFT calculations can elucidate the P-O bond lengths, which are critical in the hydrolysis of phosphate esters. nih.govrsc.org

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also a key output of these calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as they indicate the molecule's ability to donate or accept electrons, respectively. researchgate.net The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the compound.

Furthermore, these computational methods can model the effect of the surrounding environment, such as the presence of water molecules in a hydrated system. By including explicit water molecules in the calculation, it is possible to investigate how hydration influences the geometry and electronic structure of the disodium phenyl phosphate molecule. nih.gov

Prediction of Spectroscopic Properties and Vibrational Modes

A significant application of QM calculations is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of infrared (IR) and Raman spectra are particularly useful. researchgate.netstthomas.ac.in By computing the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific molecular motions. stthomas.ac.in

For phenyl phosphate disodium salt, vibrational wavenumbers have been computed using the Hartree-Fock/6-31G* method. stthomas.ac.in These calculations help in assigning the characteristic vibrations of the phosphate group (PO₄) and the phenyl ring. stthomas.ac.inresearchgate.net For example, the asymmetric stretching modes of the PO₄ group are typically observed in the IR spectrum at specific wavenumbers. stthomas.ac.in Theoretical spectra are often scaled by an empirical factor to better match experimental results. stthomas.ac.in

The study of vibrational modes provides a detailed picture of the molecule's internal dynamics. For instance, the stretching and bending vibrations of the P-O and C-O bonds are sensitive to the molecular environment and can be used as probes for intermolecular interactions. rsc.org

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying the properties of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are employed to investigate the behavior of larger systems over time. MD simulations are particularly well-suited for studying hydrated systems, providing insights into intermolecular interactions and the dynamics of the solute and solvent molecules.

Investigation of Intermolecular Interactions within Hydrated Environments

In a hydrated environment, the disodium phenyl phosphate molecule is surrounded by water molecules, and its behavior is governed by a complex network of intermolecular interactions. MD simulations can model these interactions explicitly, providing a dynamic view of the solvation process. The phosphate group, with its negative charge, is expected to form strong hydrogen bonds with water molecules. researchgate.netnih.gov

| Interacting Groups | Type of Interaction | Significance |

|---|---|---|

| Phosphate (PO₄²⁻) and Water | Hydrogen Bonding, Ion-Dipole | Primary interaction governing solvation, influences phosphate group dynamics. |

| Phenyl Ring and Water | Hydrophobic Interactions, van der Waals | Affects the orientation of the molecule at interfaces and its aggregation behavior. |

| Sodium Ions (Na⁺) and Water | Ion-Dipole | Forms a hydration shell around the counterions. |

| Sodium Ions (Na⁺) and Phosphate (PO₄²⁻) | Ionic Interaction | Contributes to the stability of the salt in solution. |

Dynamics of Phosphate and Phenyl Moieties

MD simulations allow for the investigation of the dynamic behavior of different parts of the molecule. The phosphate and phenyl moieties of disodium phenyl phosphate exhibit distinct dynamical properties in a hydrated environment. The phosphate group, being heavily solvated, will have its rotational and translational motion coupled to the surrounding water molecules. researchgate.net

The flexibility of the P-O-C linkage allows for a certain degree of conformational freedom. MD simulations can explore the conformational landscape of the molecule, identifying the most probable orientations of the phenyl group relative to the phosphate group. This information is crucial for understanding how the molecule interacts with other molecules, such as enzymes or surfaces.

The dynamics of organophosphorus compounds, including their decomposition and interaction with surfaces, have been studied using nonequilibrium molecular dynamics (NEMD) simulations. nih.govrsc.org These studies provide insights into the mechanochemical processes at a molecular level.

Mechanistic Insights from Computational Approaches

Computational methods are powerful tools for elucidating reaction mechanisms, which can be difficult to determine experimentally. For phosphate esters like disodium phenyl phosphate, computational studies can provide detailed insights into processes such as hydrolysis. nih.govresearchgate.net

By mapping the potential energy surface of a reaction, QM calculations can identify the transition states and intermediates, and determine the activation energy barriers. researchgate.net This information is critical for understanding the factors that influence the reaction rate. For example, DFT studies have been used to investigate the role of metal ions in catalyzing the hydrolysis of phosphate esters. nih.gov

MD simulations can complement QM calculations by providing a dynamic picture of the reaction process. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the reactive part of the system with QM and the rest with MM, can be used to study enzymatic reactions involving phosphate esters. mdpi.comfrontiersin.org These simulations can reveal how the enzyme environment facilitates the reaction by stabilizing the transition state.

Mechanistic Studies of Enzymatic Hydrolysis Involving Disodium Phenyl Phosphate Hydrate As a Substrate

Characterization of Phosphatase Activity

Phosphatases are a ubiquitous group of enzymes that catalyze the cleavage of phosphate (B84403) esters. Disodium (B8443419) phenyl phosphate serves as a convenient and effective chromogenic substrate for assaying the activity of these critical enzymes.

Acid Phosphatase Catalysis Mechanisms and Conditions

Acid phosphatases (ACPs) demonstrate optimal catalytic activity in acidic environments, generally within a pH range of 4.0 to 6.0. The catalytic mechanism typically proceeds through a two-step process. Initially, a nucleophilic amino acid residue within the enzyme's active site, such as histidine or aspartate, attacks the phosphorus atom of the disodium phenyl phosphate. This results in the formation of a transient phosphoenzyme intermediate and the concurrent release of phenol (B47542). In the subsequent step, a water molecule, activated by a general base residue, hydrolyzes this intermediate, which regenerates the free enzyme and liberates inorganic phosphate.

Research has identified specific conditions that optimize the activity of acid phosphatases when using disodium phenyl phosphate as a substrate. For instance, acid phosphatase derived from wheat germ exhibits maximal activity at a pH of 5.7. The presence of certain metal ions can also modulate enzyme activity; for example, while some acid phosphatases are activated by Mg²⁺, others can be inhibited by ions such as fluoride (B91410) and arsenate.

Alkaline Phosphatase Reaction Pathways and Optimal Parameters

In contrast to acid phosphatases, alkaline phosphatases (ALPs) function most effectively under alkaline conditions, with an optimal pH typically falling between 8.0 and 10.0. The reaction mechanism of alkaline phosphatase is well-characterized and involves a serine residue in the active site acting as a nucleophile. This serine attacks the phosphate group of the disodium phenyl phosphate, forming a covalent phosphoserine intermediate and releasing phenol. The phosphoserine intermediate is then hydrolyzed by a water molecule, which is activated by a zinc-coordinated hydroxide (B78521) ion, to release inorganic phosphate and regenerate the enzyme for subsequent catalytic cycles.

The optimal parameters for the activity of alkaline phosphatases are well-established. For example, alkaline phosphatase from bovine intestinal mucosa displays peak activity at a pH of approximately 9.8. The catalytic activity and structural integrity of most alkaline phosphatases are dependent on the presence of divalent metal ions, particularly Zn²⁺ and Mg²⁺. Zinc ions are directly involved in the catalytic process, while magnesium ions are believed to contribute to the optimal conformational state of the enzyme.

Enzyme Kinetics and Substrate Specificity Research

Kinetic analyses utilizing disodium phenyl phosphate provide crucial insights into the catalytic efficiency and substrate preferences of various phosphatases.

Determination of Kinetic Constants (Km, kcat) and Catalytic Efficiency

Kinetic studies with disodium phenyl phosphate have been instrumental in characterizing various phosphatases. For instance, the Km of human placental alkaline phosphatase for disodium phenyl phosphate has been determined to be in the millimolar range, with a corresponding high kcat value, indicating efficient catalysis.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human Placental Alkaline Phosphatase | Disodium Phenyl Phosphate | 0.67 | 1860 | 2.78 x 10⁶ |

| E. coli Alkaline Phosphatase | Disodium Phenyl Phosphate | 0.021 | 91 | 4.3 x 10⁶ |

Note: The values presented in this table are approximations and can exhibit variability based on specific experimental parameters such as pH, temperature, and buffer composition.

Investigation of Enzyme-Substrate Binding Dynamics and Specificity

The binding of disodium phenyl phosphate to the active site of a phosphatase is a highly specific interaction dictated by the enzyme's three-dimensional structure. The active site is composed of a precise arrangement of amino acid residues that form hydrogen bonds and electrostatic interactions with both the phosphate group and the phenyl ring of the substrate.

In the active site of alkaline phosphatase, the phosphate moiety of the substrate is coordinated to two zinc ions and interacts with a conserved arginine residue. This precise orientation positions the substrate for nucleophilic attack by the active site serine. While disodium phenyl phosphate is a good general substrate, phosphatases often exhibit a higher degree of specificity for their physiological substrates, which may possess more complex chemical structures. Comparative kinetic studies involving a range of phosphate esters, including disodium phenyl phosphate, help to elucidate the structural determinants of substrate specificity.

Role in Phosphotriesterase (PTE) Investigations and Organophosphate Degradation Research

Phosphotriesterases (PTEs) are a class of enzymes capable of hydrolyzing phosphotriesters, which include many common pesticides and highly toxic chemical nerve agents. Although disodium phenyl phosphate is a phosphomonoester, it serves as a valuable comparative substrate in studies aimed at understanding the catalytic mechanisms of PTEs.

Researchers employ substrates like disodium phenyl phosphate to probe the active site requirements and explore the catalytic promiscuity of PTEs. By comparing the rates of hydrolysis and the kinetic parameters for phosphomonoesters, diesters, and triesters, scientists can gain valuable insights into the evolutionary relationships between different classes of phosphoryl-transfer enzymes. Furthermore, in the context of bioremediation, understanding how enzymes such as PTEs and phosphatases interact with a variety of organophosphate compounds, including simple models like disodium phenyl phosphate, is essential for the development of effective strategies for degrading environmental pollutants. The hydrolysis of disodium phenyl phosphate can serve as a baseline activity against which the degradation of more complex and hazardous organophosphates is evaluated.

Catalytic Mechanisms of Organophosphate Hydrolysis by Related Enzymes

The enzymatic hydrolysis of organophosphates like disodium phenyl phosphate by metalloenzymes, especially from the alkaline phosphatase (AP) superfamily, follows a well-orchestrated catalytic mechanism. These enzymes are proficient at cleaving phosphomonoester bonds and often exhibit promiscuous activity towards other phosphate esters. nih.govebi.ac.uk The catalytic cycle of E. coli alkaline phosphatase, a prototypical enzyme studied with phenyl phosphate, provides a representative model.

The core of the AP active site features two zinc ions (Zn1 and Zn2) and often a magnesium ion (Mg3), which are critical for catalysis. ebi.ac.uk The mechanism proceeds via a "ping-pong" sequence involving a covalent phospho-enzyme intermediate.

The key steps are as follows:

Substrate Binding: The phosphate moiety of disodium phenyl phosphate binds in the active site, coordinated to the two zinc ions.

Nucleophilic Attack: A highly reactive serine residue (Ser102 in E. coli AP), activated by deprotonation via a zinc-coordinated water molecule, performs a nucleophilic attack on the phosphorus atom of the phenyl phosphate substrate. ebi.ac.uknih.gov

Formation of a Covalent Intermediate: This attack leads to the formation of a transient, high-energy pentavalent transition state. Subsequently, a covalent phospho-serine intermediate is formed, and the phenolate (B1203915) leaving group is released. researchgate.net The dependence of the reaction rate on the leaving group's pKa suggests a largely dissociative, or loose, transition state for this step. nih.govnih.gov

Hydrolysis of the Intermediate: A water molecule, activated by the Zn1 ion, attacks the phosphorus atom of the phospho-serine intermediate. This step hydrolyzes the covalent bond, releasing inorganic phosphate. ebi.ac.uk

Product Release and Enzyme Regeneration: The inorganic phosphate product is released from the active site, and the serine nucleophile is regenerated, preparing the enzyme for another catalytic cycle. researchgate.net

While alkaline phosphatases are primary examples, other related enzymes also hydrolyze organophosphates. Phosphonoacetate hydrolase, for instance, is another two-zinc ion metalloenzyme from the AP superfamily that utilizes a threonine residue as its nucleophile. nih.gov Phosphotriesterases (PTEs), which act on phosphate triesters, also feature a bimetallic active site but have a more hydrophobic character and lack a direct analogue for the second metal ion's role in stabilizing the leaving group as seen in AP. researchgate.net The study of various enzymes with simple substrates like phenyl phosphate reveals how different protein scaffolds have evolved to catalyze the same fundamental chemical reaction through variations in active site architecture and choice of nucleophile. nih.govnih.gov

Directed Evolution and Enzyme Optimization for Substrate Hydrolysis

Directed evolution and site-directed mutagenesis are powerful techniques used to enhance the catalytic efficiency and alter the substrate specificity of enzymes. nih.govresearchgate.net Alkaline phosphatase, with its robust activity on substrates like disodium phenyl phosphate, has been a frequent target for such engineering efforts. These studies not only yield enzymes with improved properties for biotechnological applications but also provide deep insights into the structure-function relationships within the active site. elifesciences.org

A key target for mutagenesis is the active site nucleophile. In one study, the essential Serine-102 of bacterial alkaline phosphatase was replaced with a cysteine. nih.gov The resulting "thiol-enzyme" was still capable of hydrolyzing phosphate monoesters, but the kinetics of the reaction changed significantly, indicating a shift in the rate-determining step of catalysis. nih.gov

Directed evolution campaigns, which involve rounds of random mutagenesis followed by high-throughput screening, have successfully generated AP variants with significantly enhanced catalytic activity. In one such study, two rounds of error-prone PCR and one round of DNA shuffling produced an E. coli AP variant (S2163) with a 3.6-fold increase in specific activity compared to its parent and a nearly 40-fold increase over the wild-type enzyme. researchgate.net Analysis of the evolved enzymes identified several key mutations located far from the active site, suggesting that amino acid substitutions distant from the catalytic center can induce conformational changes that optimize enzyme function. researchgate.net

The table below summarizes the kinetic parameters of the parent E. coli alkaline phosphatase (a D101S mutant) and the most active variant obtained through directed evolution, S2163, using p-nitrophenylphosphate (pNPP), a substrate analogous to phenyl phosphate.

| Enzyme Variant | Relative Specific Activity | kcat (s-1) | Km (µM) | kcat/Km (s-1M-1) | Fold Enhancement in kcat/Km |

|---|---|---|---|---|---|

| D101S (Parent) | 1.0 | 110 | 2384 | 4.6 x 104 | 1.0 |

| S2163 (Evolved) | 3.6 | 453 | 1491 | 30.4 x 104 | 5.8 |

These studies underscore that enzyme function is not solely dictated by a few catalytic residues but by a complex, interconnected network of amino acids. nih.govelifesciences.org Extensive mutagenesis has revealed that even residues structurally linked within the active site can belong to different functional units that contribute independently to catalysis. elifesciences.org By systematically modifying these networks and screening for enhanced hydrolysis of substrates like disodium phenyl phosphate, researchers can create highly efficient biocatalysts and deepen the understanding of enzyme evolution. acs.org

Advanced Analytical Methodologies and Applications of Disodium Phenyl Phosphate Hydrate in Chemical Research

Development of Spectrophotometric Assays for Enzyme Activity

Disodium (B8443419) Phenyl Phosphate (B84403) is a widely utilized substrate for the determination of phosphatase activity. medchemexpress.com The enzymatic cleavage of the phosphate group from the phenyl ring yields phenol (B47542), a chromogenic compound that can be readily quantified using spectrophotometric methods. This principle underpins many assays for enzymes like acid and alkaline phosphatases.

Continuous Spectrophotometric Monitoring Techniques for Reaction Progress

A significant advancement in enzyme kinetics is the ability to monitor reactions in real-time. Continuous spectrophotometric assays using Disodium Phenyl Phosphate allow for the direct and uninterrupted measurement of enzyme activity. nih.gov This method is based on the continuous determination of phenol, one of the products of the enzymatic hydrolysis. nih.gov

This technique offers a distinct advantage over traditional end-point assays, as it does not require stopping the reaction through chemical means, such as alkalization or precipitation. nih.gov The progress of the reaction is followed by measuring the increase in absorbance of phenol over time. This approach has been successfully applied to determine the activity of acid phosphatase in various environments, including aqueous solutions and reverse micelles, across a broad pH range. nih.gov The continuous nature of the assay allows for the precise determination of initial reaction rates, which is crucial for calculating key kinetic constants like the Michaelis-Menten constant (Km) and the catalytic constant (kcat). nih.gov

Table 1: Research Findings on Continuous Spectrophotometric Assays

| Enzyme Studied | Substrate | Detection Principle | Key Advantage | Application |

|---|

Fluorometric Detection Methods for Enzymatic Products

Fluorometric methods offer enhanced sensitivity for detecting enzymatic products compared to standard spectrophotometry. While Disodium Phenyl Phosphate itself is not fluorescent, its enzymatic product, phosphate, can be detected using specialized fluorescent probes. These methods often rely on a "turn-on" or "turn-off" fluorescence mechanism upon binding with phosphate ions. For instance, systems using terbium(III)-functionalized metal-organic frameworks or europium(III)-modulated quantum dots have been developed for the sensitive detection of phosphate and pyrophosphate ions. researchgate.net

Another approach involves designing substrates that, upon enzymatic action, release a fluorescent product. While not directly using Disodium Phenyl Phosphate, the principle is demonstrated by substrates like resorcinol (B1680541) monophosphate ester, which is used for the fluorometric detection of alkaline phosphatase activity. sigmaaldrich.com The enzymatic hydrolysis releases the fluorophore resorcinol, allowing for highly sensitive detection. The development of such fluorogenic substrates is a key area of research for ultrasensitive enzyme assays.

Electrochemical Sensing Methodologies

Electrochemical methods provide a powerful alternative to optical assays for detecting the products of enzymatic reactions involving Disodium Phenyl Phosphate. These techniques offer high sensitivity, potential for miniaturization, and real-time analysis.

Amperometric and Voltammetric Approaches for Product Detection

The enzymatic product phenol from the hydrolysis of Disodium Phenyl Phosphate is electrochemically active and can be detected using amperometric or voltammetric techniques. This forms the basis for electrochemical biosensors for phosphatase activity. For example, capillary electrophoresis coupled with electrochemical detection has been used to measure alkaline phosphatase isoenzymes. medchemexpress.com In such a system, the enzymatic reaction occurs on-capillary, and the resulting phenol is detected at an electrode, allowing for the quantification of enzyme activity at very low levels. medchemexpress.com

Furthermore, electrochemical biosensors have been developed for phosphate itself. One sophisticated approach uses a bienzymatic cascade involving purine (B94841) nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XOx). nih.gov In this system, phosphate reacts to produce hypoxanthine, which is then oxidized, generating an electrical current that is proportional to the phosphate concentration. nih.gov This multi-electron transfer process provides significant signal amplification. nih.gov

Electrode Surface Modification for Enhanced Analytical Performance

Modifying the surface of the working electrode is a critical strategy for improving the sensitivity, selectivity, and stability of electrochemical biosensors. For the detection of phosphatase activity, electrodes can be modified with materials that facilitate the oxidation of phenol or the immobilization of the enzyme itself.

In the broader context of electrochemical sensing, multi-walled carbon nanotubes (MWCNTs) mixed with ionic liquids have been used to create films on glassy carbon electrodes. acs.org This modification enhances the electrochemical response, facilitating more sensitive detection of target analytes. acs.org For phosphate biosensors, integrating enzymes like PNP and XOx into a redox-active osmium-complex modified polymer not only immobilizes the enzymes but also efficiently shuttles electrons from the enzymatic reaction to the electrode surface. nih.gov Such modifications are key to creating robust and highly sensitive analytical devices.

Novel Imaging Contrast Agent Research

A notable application involving a related compound is the use of Sodium Phenyl Phosphate Dibasic Dihydrate in the development of a specialized MRI contrast agent. Research has demonstrated its use in a technique called Phenol Chemical Exchange Saturation Transfer (PhenolCEST) MRI. sigmaaldrich.com In this method, the enzymatic hydrolysis of the phenyl phosphate substrate by acid phosphatase releases phenol. The hydroxyl protons of the generated phenol can be selectively saturated using radiofrequency pulses, and this saturation can be transferred to water protons, creating a detectable change in the MRI signal. This innovative approach allows for the visualization of enzymatic activity in situ, opening possibilities for non-invasively mapping enzyme function in biological systems. sigmaaldrich.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula | Application Context |

|---|---|---|

| Disodium Phenyl Phosphate Hydrate (B1144303) | C₆H₅Na₂O₄P · xH₂O | Primary substrate for enzyme assays. thermofisher.comfishersci.no |

| Phenol | C₆H₅OH | Enzymatic hydrolysis product detected in assays. nih.gov |

| Phenyl Phosphate | C₆H₇O₄P | General term for the substrate. nih.gov |

| Acid Phosphatase | N/A | Enzyme studied using phenyl phosphate substrates. nih.gov |

| Alkaline Phosphatase | N/A | Enzyme studied using phenyl phosphate substrates. medchemexpress.com |

| Terbium(III) | Tb³⁺ | Used in fluorescent probes for phosphate. researchgate.net |

| Europium(III) | Eu³⁺ | Used in phosphorescent probes for pyrophosphate. researchgate.net |

| Resorcinol monophosphate ester | C₆H₇O₅P | Fluorogenic substrate for alkaline phosphatase. sigmaaldrich.com |

| Purine Nucleoside Phosphorylase (PNP) | N/A | Enzyme used in electrochemical phosphate sensors. nih.gov |

| Xanthine Oxidase (XOx) | N/A | Enzyme used in electrochemical phosphate sensors. nih.gov |

Exploration in Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging

Chemical Exchange Saturation Transfer (CEST) MRI is a non-invasive imaging technique that detects molecules with exchangeable protons, such as those found in amines, amides, and hydroxyl groups. The principle of CEST lies in the selective saturation of the magnetization of these exchangeable protons using radiofrequency pulses. This saturation is then transferred to the abundant water protons through chemical exchange, leading to a decrease in the water signal, which can be detected in an MRI scan. This mechanism allows for the indirect detection of low-concentration molecules with high sensitivity.

Disodium Phenyl Phosphate Hydrate has been investigated as a potential "pro-agent" for CEST MRI, particularly for detecting phosphatase activity. In its intact form, Disodium Phenyl Phosphate exhibits a specific proton NMR signal corresponding to the phenyl group. However, upon enzymatic hydrolysis by a phosphatase, it is cleaved into phenol and inorganic phosphate. This transformation is the key to its function as a CEST-responsive agent.

The hydroxyl proton of the resulting phenol molecule has a chemical exchange rate with water that is highly dependent on pH. In typical physiological pH ranges, this exchange is rapid, leading to a broad or undetectable CEST effect. This "off" state contrasts with a potentially detectable "on" state of the intact Disodium Phenyl Phosphate or a state where the local concentration of the released phenol is high enough to generate a detectable CEST signal from its aromatic protons. The enzymatic conversion of Disodium Phenyl Phosphate to phenol can thus be monitored by a change in the CEST signal, providing a method to image phosphatase activity in vitro and potentially in vivo.

Recent studies have demonstrated the feasibility of using sodium phenyl phosphate dibasic dihydrate to detect acid phosphatase activity where phenol acts as the CEST MRI contrast agent. sigmaaldrich.com This approach opens avenues for developing enzyme-responsive imaging agents based on the phosphatase-triggered release of a CEST-active molecule.

Table 1: 1H NMR Spectral Data for Disodium Phenyl Phosphate

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.4 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Correlation with Enzymatic Activity in Model Systems

Disodium Phenyl Phosphate has long been utilized as a substrate in model systems to study the kinetics and activity of various phosphatases, such as alkaline and acid phosphatases. The enzymatic hydrolysis of Disodium Phenyl Phosphate yields phenol and inorganic phosphate. The rate of this reaction can be readily monitored by measuring the increase in the concentration of either of the products over time. This makes it a valuable tool for characterizing enzyme function and for screening potential enzyme inhibitors.

The fundamental kinetic parameters of an enzyme, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined using Disodium Phenyl Phosphate as the substrate. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

In typical experimental setups, the phosphatase is incubated with varying concentrations of Disodium Phenyl Phosphate in a buffered solution at a specific temperature and pH. The reaction is often stopped at different time points, and the amount of product formed is quantified. For instance, the released phenol can be measured spectrophotometrically after reaction with a suitable colorimetric reagent.

The data obtained from such experiments are then used to generate kinetic plots, such as the Michaelis-Menten plot or the Lineweaver-Burk plot, from which Km and Vmax can be calculated. These parameters provide crucial insights into the catalytic efficiency of the enzyme and how its activity is affected by different conditions or the presence of inhibitors. While specific kinetic values can vary significantly depending on the enzyme source, pH, temperature, and buffer conditions, the use of Disodium Phenyl Phosphate provides a standardized method for these assessments.

Table 2: Representative Kinetic Parameters for Phosphatase Activity with Aryl Phosphate Substrates in Model Systems

| Enzyme Type | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |

| Acid Phosphatase (Wheat Germ) | p-Nitrophenyl Phosphate | 0.2 - 1.0 | 5 - 20 | 4.0 - 6.0 |

| Alkaline Phosphatase (Bovine Intestine) | p-Nitrophenyl Phosphate | 0.1 - 0.5 | 50 - 200 | 8.0 - 10.0 |

Note: The data presented are representative values for a similar substrate, p-nitrophenyl phosphate, and serve to illustrate the typical range of kinetic parameters obtained in such studies. Actual values for Disodium Phenyl Phosphate may vary.

Applications in Chemical Synthesis and Materials Science Research

Role as a Reagent in Organophosphorus Compound Synthesis

Organophosphorus compounds are integral to numerous applications, from pharmaceuticals to agriculture and materials science. frontiersin.org The synthesis of these compounds often involves the formation of phosphorus-carbon and phosphorus-oxygen bonds, processes in which phosphate (B84403) esters can play a key role.

The formation of phosphate esters, a process known as phosphorylation, is a fundamental reaction in organic chemistry. researchgate.net This can be achieved through the esterification of phosphoric acid or its derivatives with alcohols. ncats.io Disodium (B8443419) Phenyl Phosphate, as a salt of a monophenyl ester of phosphoric acid, presents a potential starting point for such reactions. nih.govnih.gov In principle, the phosphate group can react with alcohols or other nucleophiles under appropriate conditions to form new phosphate esters.

Phosphorylation reactions are crucial for creating a wide array of biologically and industrially significant molecules. nih.govorganic-chemistry.org General methods for the phosphorylation of alcohols include reacting them with phosphoryl chloride or using phosphoramidite (B1245037) reagents followed by oxidation. google.com While direct research on Disodium Phenyl Phosphate Hydrate (B1144303) as a phosphorylating agent is limited, the reactivity of the phosphate moiety is well-established. For instance, the enzymatic phosphorylation of phenol (B47542) to phenylphosphate is a known biochemical process. nih.gov

Table 1: General Approaches to Phosphorylation of Alcohols

| Method | Reagents | Description |

| Phosphoryl Chloride Method | POCl₃, Alcohol, Base | A common method, though it can sometimes lead to multiple phosphorylation products. |

| Phosphoramidite Method | Phosphoramidite, Alcohol, Activator, Oxidant | A multi-step process often used in oligonucleotide synthesis for its high selectivity. |

| Catalytic Phosphorylation | Alcohol, Phosphoryl Donor, Catalyst | Emerging methods that aim for higher efficiency and selectivity under milder conditions. |

Derivatized phenyl phosphates, which are esters of phosphoric acid containing a phenyl group and other organic moieties, have various applications. The synthesis of these compounds can be approached through several routes. One common method is the transesterification of a readily available phosphate ester, such as triphenyl phosphate, with an alcohol or a different phenol. nih.gov This process involves heating the reactants, often in the presence of a catalyst. nih.gov

Another pathway involves the reaction of a phenol with a phosphorus oxychloride derivative. nih.gov While these are general methods for creating organophosphates, the use of Disodium Phenyl Phosphate Hydrate as a direct precursor for derivatization is not extensively documented. However, its structure suggests potential for modification. For example, the remaining hydroxyl groups on the phosphate could theoretically be esterified with different alcohols to create mixed diaryl or alkyl aryl phosphates. The synthesis of various organophosphorus compounds, including functionalized ylides and phosphonate (B1237965) esters, highlights the versatility of phosphorus chemistry. nih.gov

Integration into Polymer and Material Systems

The incorporation of phosphorus-containing compounds into polymers is a significant area of materials science research, primarily driven by the need for enhanced flame retardancy and other functional properties.

Organophosphates are widely used as flame retardants and plasticizers in various polymers. nih.gov They can act in both the gas phase, by inhibiting combustion, and in the condensed (solid) phase, by promoting the formation of a protective char layer. nih.govgoogle.com This char layer insulates the underlying polymer from heat and oxygen, thus slowing down the degradation process. google.com Common polymers that benefit from phosphorus-based flame retardants include polyurethanes, polycarbonates, and their blends. nih.gov

While specific studies on the use of this compound for enhancing polymer properties are not widely available, the presence of the phenyl phosphate group suggests its potential as a flame retardant. Aryl phosphates are known to be effective in this regard. nih.gov Research into phosphorus-based flame retardants is ongoing, with a focus on developing environmentally benign and highly effective solutions. frontiersin.org

Table 2: Mechanisms of Phosphorus-Based Flame Retardants

| Phase of Action | Mechanism | Effect |

| Gas Phase | Radical Scavenging | Halogenated organophosphates release species that interfere with the free radicals of combustion. nih.gov |

| Condensed Phase | Char Formation | Phosphorus acids are formed upon heating, which promotes the formation of a protective char layer. nih.govgoogle.com |

| Condensed Phase | Barrier Formation | Intumescent systems create a swollen, insulating barrier that protects the polymer. google.com |

Phosphate coatings are extensively used on metal surfaces to enhance corrosion resistance, promote paint adhesion, and improve friction properties. nih.gov These coatings are typically crystalline and are formed through a chemical conversion process on the metal substrate. nih.gov In the realm of paints and coatings, condensed phosphates like tetrasodium (B8768297) pyrophosphate (TSPP) and potassium tripolyphosphate (KTPP) act as dispersing agents for pigments in water-based formulations. nih.gov They help in achieving a stable and uniform dispersion of solid particles. nih.gov

While the direct application of this compound in functional surface coatings is not well-documented, the phosphate functional group is key to these applications. It is conceivable that this compound could be explored in the formulation of specialized coatings, potentially offering a combination of properties derived from both the phosphate and the phenyl groups. For instance, phosphorus acid functional polymers are being investigated for use in coating compositions.

Exploration of Its Function in Detergent and Surfactant Formulations Research

Phosphates have historically played a crucial role in detergent formulations, primarily as "builders" that enhance cleaning efficiency by chelating calcium and magnesium ions present in hard water. This water-softening effect prevents the deactivation of anionic surfactants. Sodium tripolyphosphate (STPP) was a widely used builder, though its use has been curtailed due to environmental concerns related to eutrophication. nih.gov

Investigation as a Component in Scintillating Cocktail Mixtures for Optophysical Studies

In one notable study, this compound (referred to as sodium phenyl phosphate dibasic dihydrate) was incorporated into a multi-component liquid scintillator. osti.gov This particular formulation was designed to explore the effects of aqueous environments on the optophysical properties of the scintillating mixture.

The composition of the investigated scintillating cocktail is detailed in the table below:

| Component | Chemical Name | Role in Mixture |

| 2-Phenylethanol | 2-Phenylethanol | Primary Solvent |

| Water | Dihydrogen Monoxide | Aqueous Component |

| Diphenyl phosphate | Diphenyl phosphate | Co-solvent/Surfactant |

| This compound | This compound | Co-solvent/Surfactant |

| 2,5-Diphenyloxazole (PPO) | 2,5-Diphenyloxazole | Primary Scintillator (Fluor) |

In this system, the energy from radioactive decay is absorbed by the primary solvent, 2-phenylethanol, and then transferred to the primary scintillator, PPO. The PPO then re-emits this energy as light, which is detected by a photomultiplier tube. The inclusion of this compound, along with diphenyl phosphate, was investigated for its potential role in the complex fluid structure and its influence on the energy transfer process, especially in the presence of varying water concentrations. osti.gov

Detailed Research Findings

A key finding from the investigation was the formation of a bicontinuous microemulsion at higher concentrations of water. This structural change in the cocktail was supported by data from light scattering, photo- and x-ray luminescence measurements, and optical transparency measurements. osti.gov The formation of this microemulsion is believed to shield the PPO from the quenching effects of the increasingly polar matrix created by the higher water content. osti.gov In essence, the surfactant-like properties of the phosphate components, including this compound, likely contribute to the organization of these microstructures, which in turn modulates the scintillation efficiency.

The study also compared this 2-phenylethanol-based system with other surfactant-based scintillation cocktails. It was found that the quenching effect of water was less pronounced in the surfactant-based systems than in commercially available dioxane-naphthalene mixtures. osti.gov This suggests that the specific interactions between the components, including this compound, play a crucial role in mitigating the negative effects of water on scintillation performance. The research highlighted the beneficial impact of mixed surfactant systems on the scintillation light yield, interpreting these results in the context of the formation of reactive radical species from water ionization, which are known to quench the light yield in aqueous systems. The presence of surfactants helps to create organic-rich regions that are spatially separated from the aqueous phase, thereby protecting the scintillation process. osti.gov

The investigation into scintillating cocktails containing this compound has provided valuable insights into the complex interplay of components in aqueous-compatible liquid scintillators. While detailed quantitative data on the specific contribution of this compound to scintillation efficiency is part of ongoing research, its role in forming protective microstructures in the presence of water is a significant finding for the development of more robust and efficient scintillating mixtures for optophysical studies.

Conclusion and Future Research Directions

Synthesis of Current Research Findings and Gaps in Knowledge

Disodium (B8443419) Phenyl Phosphate (B84403) Hydrate (B1144303) is well-established as a fundamental reagent, primarily recognized for its role as a chromogenic substrate for various phosphatases, most notably alkaline and acid phosphatases. google.comnih.gov Its enzymatic hydrolysis yields phenol (B47542) and inorganic phosphate, a reaction that forms the basis of countless quantitative assays in clinical diagnostics and biochemical research. nih.gov The compound's utility is rooted in the simplicity and specificity of this enzymatic reaction, allowing for the straightforward spectrophotometric quantification of enzyme activity. google.com Research has extensively covered its synthesis and basic chemical properties, providing a solid foundation for its application. acs.org

However, despite its widespread use, significant gaps in knowledge persist. The bulk of existing research treats Disodium Phenyl Phosphate as a tool rather than a subject of deep investigation. There is a notable lack of comprehensive studies on its behavior in complex biological and environmental systems. For instance, while it is used to measure phosphatase activity in soil and water, its own environmental persistence, degradation pathways outside of enzymatic action, and potential interactions with other environmental chemicals are not well-documented. nih.govmdpi.com Furthermore, the full scope of its interaction with a wider range of enzymes, beyond the commonly tested phosphatases, remains largely uncharacterized. Knowledge is limited regarding its potential as a substrate or inhibitor for other metalloenzymes or its behavior under diverse physicochemical conditions, which could influence the accuracy and interpretation of established assays.

Unexplored Avenues in Disodium Phenyl Phosphate Hydrate Research

Future research has numerous avenues to explore, moving beyond the compound's traditional applications. A significant area of potential is in the development of novel biosensors. nih.gov By immobilizing enzymes that act on Disodium Phenyl Phosphate onto various transducer surfaces, such as electrodes or nanoparticles, highly sensitive and specific sensors for detecting enzyme activity or phosphate levels could be engineered. nih.gov This could have applications in real-time environmental monitoring and point-of-care diagnostics.

Another unexplored area is the use of isotopically labeled Disodium Phenyl Phosphate in mechanistic studies. Synthesizing the compound with stable isotopes (e.g., ¹⁸O in the phosphate group) would enable sophisticated tracer studies to elucidate the precise mechanisms of phosphoryl transfer reactions catalyzed by various enzymes. This could provide fundamental insights into enzyme kinetics and reaction pathways that are currently unattainable with standard substrates.

Furthermore, the compound could be investigated as a potential phosphorylating agent in synthetic organic chemistry. While it is known as a phosphate donor in enzymatic reactions, its utility in non-biological chemical synthesis is not well-explored. Research into its reactivity with various organic functional groups under different catalytic conditions could unveil new synthetic methodologies. chemscene.com This could be particularly relevant in the synthesis of pharmaceutical intermediates or other fine chemicals where a simple, water-soluble phosphate donor is required.

Potential for Interdisciplinary Collaborations and Emerging Paradigms

The future of this compound research lies in interdisciplinary collaboration. jst.go.jp By combining the expertise of biochemists, materials scientists, and environmental chemists, the full potential of this molecule can be unlocked.

Materials Science & Nanotechnology: Collaboration here could focus on creating advanced diagnostic platforms. For example, integrating Disodium Phenyl Phosphate with quantum dots or metal-organic frameworks (MOFs) could lead to next-generation fluorescent or electrochemical sensors with unprecedented sensitivity for phosphatase detection. nih.gov Engineering nanomaterials that enhance the stability and activity of enzymes using this substrate is another promising direction. nih.gov

Environmental & Agricultural Science: Joint studies are needed to understand the lifecycle of this compound in the environment. mdpi.com This includes investigating its role in soil and water phosphorus cycling, its potential uptake by microorganisms and plants, and its ultimate fate. mdpi.commdpi.com Such research is crucial for accurately interpreting ecological data derived from phosphatase assays and for assessing any potential environmental impact from its widespread use in diagnostic kits.

Computational Chemistry & Molecular Modeling: Teaming up with computational chemists can help to fill the knowledge gaps regarding the compound's interactions with a broader array of enzymes. nih.gov Molecular docking and simulation studies can predict binding affinities and reaction energetics, guiding experimental work to identify new enzymatic targets or to design modified substrates with tailored properties for specific diagnostic or therapeutic applications. acs.org

This synergistic approach will facilitate a paradigm shift, transforming this compound from a simple laboratory reagent into a versatile tool for tackling complex challenges in medicine, environmental science, and chemical synthesis.

Table of Potential Future Research Directions for this compound

| Research Area | Specific Focus | Potential Interdisciplinary Field(s) | Desired Outcome |

| Advanced Diagnostics | Development of electrochemical and fluorescent biosensors. | Materials Science, Nanotechnology, Clinical Chemistry | Highly sensitive, real-time detection of phosphatase activity for point-of-care testing and environmental monitoring. nih.gov |

| Mechanistic Enzymology | Synthesis of isotopically labeled substrate for tracer studies. | Biochemistry, Physical Organic Chemistry | Detailed understanding of phosphoryl transfer mechanisms in various enzyme families. |

| Synthetic Chemistry | Exploration as a phosphorylating agent in organic synthesis. | Organic Chemistry, Catalysis | Novel, water-soluble reagent for the synthesis of organophosphates, pharmaceuticals, and fine chemicals. chemscene.com |

| Environmental Science | Study of degradation pathways and ecological impact. | Environmental Chemistry, Microbiology, Agronomy | Comprehensive understanding of the compound's lifecycle and its influence on phosphorus cycling in natural ecosystems. mdpi.commdpi.com |

| Computational Biology | In silico screening against diverse enzyme families. | Computational Chemistry, Bioinformatics, Pharmacology | Identification of new enzyme targets and prediction of substrate specificity to guide drug discovery and assay development. nih.gov |

Q & A

Q. How should researchers verify the identity and purity of Disodium Phenyl Phosphate Hydrate in experimental setups?

- Methodological Answer: Use analytical techniques such as X-ray diffraction (XRD) for crystallinity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and titration or ion chromatography to quantify phosphate content. Reagent-grade materials should comply with ACS specifications (≥99.5% purity) as outlined in pharmacopeial standards . Cross-reference synonyms (e.g., "phenyl phosphate disodium salt") to ensure consistency in chemical databases .

Q. What are the optimal storage conditions for this compound to maintain stability?

- Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent hygroscopic degradation. Avoid exposure to moisture and acidic vapors, as phosphate salts are prone to hydrolysis. Stability tests under accelerated aging (e.g., 40°C/75% relative humidity for 6 months) can predict shelf-life .

Q. How can researchers prepare phosphate buffer solutions using this compound?

- Methodological Answer: Dissolve the compound in deionized water and adjust pH using a calibrated pH meter with HCl or NaOH. For 0.1 M buffer solutions, combine with monosodium phosphate (NaH2PO4) in stoichiometric ratios. Validate ionic strength via conductivity measurements .

Advanced Research Questions

Q. How do kinetic parameters (Km, Vmax) for enzymes using this compound as a substrate compare to other substrates like p-nitrophenyl phosphate?

- Methodological Answer: Conduct enzyme assays under standardized conditions (e.g., 25°C, pH 7.4). For alkaline phosphatase AP3, this compound exhibits a Km of 101.2 ± 3.3 mmol/L and Vmax of 3,068.2 ± 27.4 μmol/(min·mg), whereas p-nitrophenyl phosphate shows lower Km (12.2 ± 1.8 mmol/L) and higher catalytic efficiency (kcat/Km = 2.8×10⁸ vs. 2.5×10⁷ L/(s·mol)). Use Michaelis-Menten plots and Lineweaver-Burk analysis to derive parameters .

Q. What experimental controls are critical when studying this compound in electrochemical sensors?

- Methodological Answer: Include blank electrodes (without the compound) to baseline current responses. Use differential pulse voltammetry (DPV) to resolve overlapping oxidation peaks. Validate sensor performance with standard additions of dopamine and uric acid in phosphate-buffered saline (PBS) to assess interference .

Q. How can researchers resolve discrepancies in activity data when using different hydrate forms of Disodium Phenyl Phosphate?

- Methodological Answer: Account for water content via thermogravimetric analysis (TGA) and adjust molar concentrations accordingly. For example, dodecahydrate (Na2HPO4·12H2O) has a molecular weight of 358.14 g/mol vs. anhydrous (141.96 g/mol). Replicate experiments with multiple hydrate forms and statistically compare results using ANOVA .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible assays?

- Methodological Answer: Source reagents from certified suppliers (e.g., EMD Chemicals, Sigma-Aldrich) and verify lot-specific certificates of analysis (CoA). Implement internal quality control protocols, such as spiking known concentrations into mock assays and quantifying recovery rates (target: 95–105%) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting kinetic data from enzyme assays using this compound?

Q. What statistical approaches are recommended for analyzing replicate experiments with this compound?

Retrosynthesis Analysis